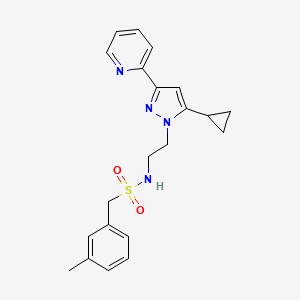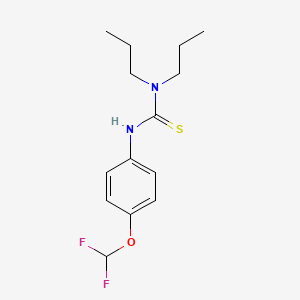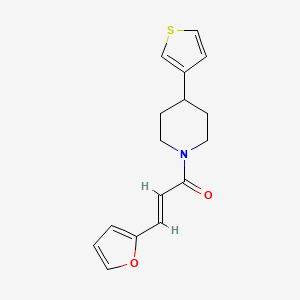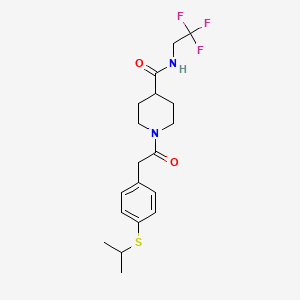
4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyrazole ring and a benzene ring, both substituted with various functional groups . The 3,4-dimethoxyphenyl group is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve multi-step sequences starting from simpler molecules . For instance, 3,4-dimethoxyphenethylamine, a related compound, can be synthesized from vanillin .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available from the search results. Typically, these properties would include things like molecular weight, boiling point, melting point, solubility, and stability .
科学的研究の応用
Synthesis and Characterization
Pyrazole derivatives are synthesized and characterized through a variety of methods, including elemental analysis, FT-IR, NMR, MS, and UV-visible spectroscopy, alongside X-ray crystallography. These techniques confirm the structure of novel pyrazole derivatives, elucidating their molecular geometries and electronic structures through methods such as DFT and HF calculations, which compare well with experimental data. The synthesis process often involves multi-step reactions, starting from basic structural units to complex pyrazole frameworks, indicating the compound's potential versatility in chemical synthesis and material science research (Kumara et al., 2018).
Photophysical and Physicochemical Properties
Studies on pyrazoline derivatives, closely related to the queried compound, explore their photophysical properties, demonstrating positive solvatochromism across different solvents. These compounds are investigated for their fluorescence quantum yield, transition dipole moments, and absorption/emission characteristics, making them interesting for applications in fluorescent chemosensors for metal ion detection, particularly Fe3+ ions. This suggests potential applications in analytical chemistry and environmental monitoring (Salman A. Khan, 2020).
Molecular Interactions and Structural Analysis
The crystal and molecular structure of pyrazole derivatives reveal a variety of intermolecular interactions, including hydrogen bonds and π-π stacking, which contribute to their stability and self-assembly into supramolecular structures. Such characteristics are essential for understanding the material's properties and designing molecular devices or materials with specific functionalities (Naveen et al., 2018).
Applications in Medicinal Chemistry
Although not directly mentioned, the structural motifs present in pyrazole derivatives show significant potential in medicinal chemistry. For instance, polymethoxylated pyrazoline benzene sulfonamides exhibit cytotoxic activities against tumor cells and inhibitory effects on enzymes like carbonic anhydrase, suggesting a pathway for the development of new therapeutic agents (Kucukoglu et al., 2016).
特性
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-10-17(11-4-7-15(23-2)16(8-11)24-3)18(20-19-10)13-6-5-12(21)9-14(13)22/h4-9,21-22H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMOYKKNMBFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2944578.png)
![2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2944580.png)
![3-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(4-fluorobenzyl)propanamide](/img/structure/B2944581.png)




![N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide](/img/structure/B2944590.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944595.png)
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)